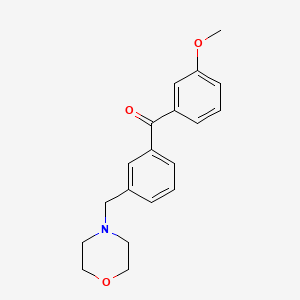

3-Methoxy-3'-morpholinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

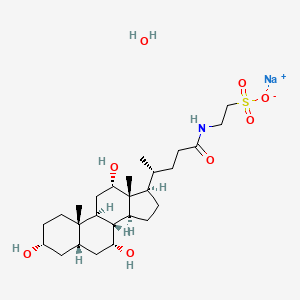

The compound of interest, 3-Methoxy-3'-morpholinomethyl benzophenone, is a derivative of benzophenone with potential biological activity. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been studied. For instance, benzophenone analogs with morpholine conjugation have been synthesized and evaluated for their anti-proliferative activity against various neoplastic cells . Additionally, the synthesis of benzophenone derivatives with methoxy and methylenedioxy groups has been reported, which could provide insights into the chemical behavior of methoxy-substituted benzophenones .

Synthesis Analysis

The synthesis of benzophenone analogs often involves multi-step reaction sequences. For example, novel morpholine conjugated benzophenone analogs were synthesized from (4-hydroxy-aryl)-aryl methanones, indicating the versatility of benzophenone as a core structure for derivatization . The preparation of methoxy-substituted benzophenones has been achieved using synthetic routes starting from gallic acid and its derivatives, followed by benzilic acid rearrangement and oxidative decarboxylation . These methods could potentially be adapted for the synthesis of 3-Methoxy-3'-morpholinomethyl benzophenone.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is crucial for their biological activity. For instance, the structure of a colchicine analog without the middle "B" ring was found to have a conformation similar to colchicine, despite the absence of the ring, which is important for its interaction with tubulin . Similarly, the molecular structure of a novel bioactive heterocycle with a morpholine moiety was characterized by X-ray diffraction, revealing a stable conformation due to intra- and intermolecular hydrogen bonds . These findings suggest that the molecular structure of 3-Methoxy-3'-morpholinomethyl benzophenone would likely influence its biological interactions.

Chemical Reactions Analysis

The reactivity of benzophenone derivatives can be influenced by their substituents. For example, the presence of a methyl group on the B ring of benzophenone was found to be essential for antiproliferative activity, and specific substitutions on the A ring significantly affected anti-mitogenic activity . The metabolic transformation of benzophenone-3 by liver microsomes into hydroxylated metabolites indicates that methoxy-substituted benzophenones can undergo oxidative biotransformations, which could be relevant for the metabolism of 3-Methoxy-3'-morpholinomethyl benzophenone .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their structural features. The crystallization behavior, as well as the conformation of the rings in the molecules, can affect their physical properties and interaction with biological targets . The presence of methoxy and morpholine groups is likely to impact the solubility, stability, and overall physicochemical profile of 3-Methoxy-3'-morpholinomethyl benzophenone. Understanding these properties is essential for predicting the compound's behavior in biological systems and its potential as a therapeutic agent.

Applications De Recherche Scientifique

Effects on Reproduction and Endocrine Disruption

- Studies have investigated the reproductive toxicity of benzophenone-3 (BP-3), a structurally related compound, highlighting its potential endocrine-disrupting effects. In humans and animals, exposure to BP-3 was associated with alterations in birth weight, gestational age, and reproductive function, indicating its impact on estrogen and testosterone balance (Ghazipura et al., 2017).

Metabolic Pathways and Environmental Persistence

- The metabolism of BP-3 by liver microsomes and its estrogenic and anti-androgenic activities were studied, showing that BP-3 is transformed into metabolites with varying activities. These findings suggest potential environmental and health implications due to the widespread use of BP-3 in sunscreen products (Watanabe et al., 2015).

Environmental Detection and Risks

- The occurrence of benzophenone-type UV filters, including BP-3, in the environment, particularly in water bodies, has been documented. These compounds are widely used in daily life and have been detected in urine samples from Chinese young adults, indicating widespread human exposure. The study highlights the need for considering the exposure to excretion ratio for accurate assessment of human exposure (Gao et al., 2015).

Photoinitiators in Polymerization

- Excited state processes in polymerization photoinitiators were examined, demonstrating the reactivity of substituted benzophenones in polymerization. These findings underline the importance of molecular structure in determining phototoxic characteristics and could inform the development of more effective and safer photoinitiators (Fouassier et al., 1995).

Protective Effects Against Environmental Stressors

- Research on rosmarinic acid's beneficial effect on BP-3-induced alterations in human skin fibroblasts showed that rosmarinic acid could mitigate the adverse effects of BP-3. This suggests potential applications of such compounds in protecting skin cells against environmental stressors (Galicka & Sutkowska-Skolimowska, 2021).

Orientations Futures

Propriétés

IUPAC Name |

(3-methoxyphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18-7-3-6-17(13-18)19(21)16-5-2-4-15(12-16)14-20-8-10-23-11-9-20/h2-7,12-13H,8-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKTYFZXVNKRDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643070 |

Source

|

| Record name | (3-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-3'-morpholinomethyl benzophenone | |

CAS RN |

898765-07-6 |

Source

|

| Record name | (3-Methoxyphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)